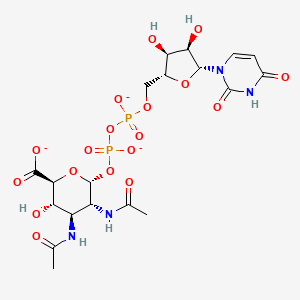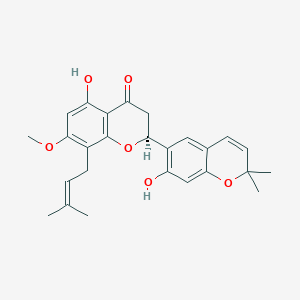![molecular formula C23H23N3O2 B1264236 (15R)-10,10-dimethyl-13-[(3-methylphenyl)methyl]-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B1264236.png)
(15R)-10,10-dimethyl-13-[(3-methylphenyl)methyl]-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
LSM-4163 is a member of beta-carbolines.
Wissenschaftliche Forschungsanwendungen
Stereochemistry and NMR Data
A study by Nisar et al. (2010) in "Natural Product Communications" provides detailed stereochemistry and complete 1H and 13C NMR spectroscopic data assignments for compounds similar to the queried molecule. This research contributes to understanding the molecular structure and properties of such complex molecules (Nisar et al., 2010).
Molecular Structure Analysis
The research conducted by Dos Santos et al. (2001) in "Magnetic Resonance in Chemistry" describes an NMR study of a similar compound. This study helps in elucidating the molecular structure and bonding characteristics, essential for understanding the applications of such compounds (Dos Santos et al., 2001).
Chiral Resolution and Simulation Studies
Ali et al. (2020) in "Separation and Purification Technology" discuss the chiral resolution of stereomers of compounds with structures similar to the queried molecule. The study also includes simulation studies to understand the binding energies and separation mechanisms, crucial for pharmaceutical applications (Ali et al., 2020).
Macrocyclic Ligands and Metal Complexes
Research by Costa and Delgado (1993) in "Inorganic Chemistry" elaborates on the synthesis of macrocyclic compounds containing structures akin to the queried molecule and their metal complexes. This is significant in the field of coordination chemistry and potential applications in catalysis (Costa & Delgado, 1993).
Photochemical Reactions
A study by Yoshioka et al. (1991) in "Journal of The Chemical Society-Perkin Transactions 1" investigates the photochemical reactions of compounds related to the queried molecule. This research can provide insights into the reactivity and potential photochemical applications of such compounds (Yoshioka et al., 1991).
Catalyst Structure Influence
Yang et al. (2018) in "Dalton Transactions" explore the influence of catalyst structures on the cycloaddition reactions of compounds structurally related to the queried molecule. This information is valuable in understanding the role of these compounds in catalysis and reaction mechanisms (Yang et al., 2018).
Methyl Rearrangement Studies
Handelsman-Benory et al. (2000) in "Tetrahedron" focus on the methyl rearrangement in compounds similar to the queried molecule. Such studies are critical in understanding the thermal behavior and stability of these compounds (Handelsman-Benory et al., 2000).
Supramolecular Structures
Low et al. (2002) in "Acta Crystallographica Section C" describe the supramolecular structures of compounds with a similar chemical framework. This research is vital for understanding intermolecular interactions and potential applications in material science (Low et al., 2002).
Synthesis and Characterization
Singh and Singh (1995) in "Transition Metal Chemistry" discuss the synthesis and characterization of macrocyclic ligands related to the queried molecule. This provides a foundation for understanding the chemical synthesis and potential applications of these compounds (Singh & Singh, 1995).
Eigenschaften
Molekularformel |
C23H23N3O2 |
|---|---|
Molekulargewicht |
373.4 g/mol |
IUPAC-Name |
(15R)-10,10-dimethyl-13-[(3-methylphenyl)methyl]-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione |
InChI |
InChI=1S/C23H23N3O2/c1-14-7-6-8-15(11-14)13-25-21(27)19-12-17-16-9-4-5-10-18(16)24-20(17)23(2,3)26(19)22(25)28/h4-11,19,24H,12-13H2,1-3H3/t19-/m1/s1 |
InChI-Schlüssel |
ALDXEYSYIRNXBH-LJQANCHMSA-N |
Isomerische SMILES |
CC1=CC(=CC=C1)CN2C(=O)[C@H]3CC4=C(C(N3C2=O)(C)C)NC5=CC=CC=C45 |
Kanonische SMILES |
CC1=CC(=CC=C1)CN2C(=O)C3CC4=C(C(N3C2=O)(C)C)NC5=CC=CC=C45 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



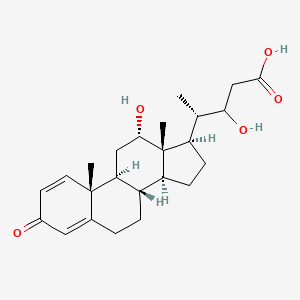
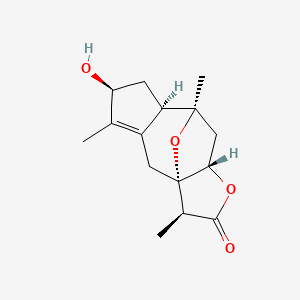
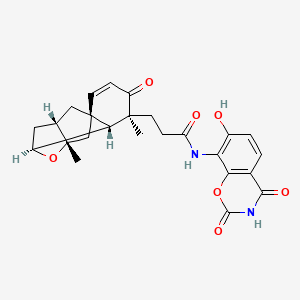
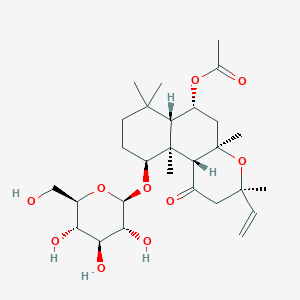

![(7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-6-oxido-5-oxo-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1264165.png)

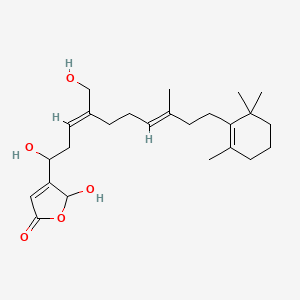
![N-[4-(4-methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]-2-oxoimidazolidin-1-yl]methanesulfonamide](/img/structure/B1264169.png)
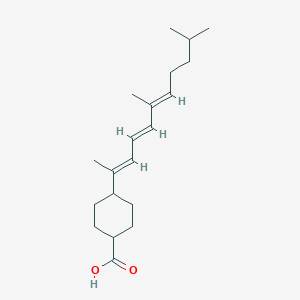
![2-O-palmitoyl-3-O-[(2E,4S,6S)-2,4,6-trimethyltetracos-2-enoyl]-2'-O-sulfo-alpha,alpha-trehalose](/img/structure/B1264172.png)
